molecular formula C19H22FNO2 B12445479 Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate

Cat. No.: B12445479
M. Wt: 315.4 g/mol
InChI Key: QDLYWXDVXDNKRG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate is a chemical compound with the molecular formula C19H20FNO2 It is known for its unique structure, which includes a fluoroquinoline moiety attached to a cyclohexyl group via an ethyl acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate typically involves the following steps:

    Formation of the Fluoroquinoline Intermediate: The fluoroquinoline moiety is synthesized through a series of reactions starting from readily available precursors

    Cyclohexylation: The fluoroquinoline intermediate is then reacted with a cyclohexylating agent to form the cyclohexyl derivative.

    Esterification: The final step involves the esterification of the cyclohexyl derivative with ethyl acetate under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the fluoroquinoline moiety to its corresponding amine or alcohol derivatives.

    Substitution: The fluoroquinoline ring can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The fluoroquinoline moiety can interact with DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to its antimicrobial activity.

    Pathways: The compound may also interfere with cellular signaling pathways, inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetate can be compared with other fluoroquinoline derivatives:

    Similar Compounds: Ciprofloxacin, Levofloxacin, and Moxifloxacin.

    Uniqueness: Unlike other fluoroquinolines, this compound has a cyclohexyl group, which may confer unique pharmacokinetic and pharmacodynamic properties.

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C19H22FNO2

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]acetate

InChI

InChI=1S/C19H22FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h7-10,12-14H,2-6,11H2,1H3

InChI Key

QDLYWXDVXDNKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F

Origin of Product

United States

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